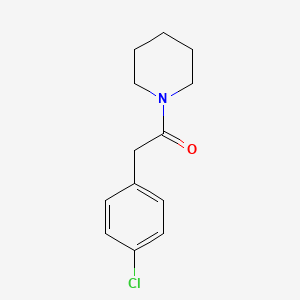

2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone

Overview

Description

2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-PPP), is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of 4'-Cl-PPP is similar to other synthetic cathinones such as methcathinone and mephedrone.

Mechanism of Action

The mechanism of action of 4'-Cl-PPP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulant and euphoric effects of the drug. The drug also has an affinity for the dopamine transporter, which further enhances its effects on the central nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4'-Cl-PPP are similar to other stimulant drugs of abuse. The drug increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have long-term effects on the body.

Advantages and Limitations for Lab Experiments

4'-Cl-PPP has been used in laboratory experiments to investigate its effects on the central nervous system. The drug has advantages such as its relative ease of synthesis and its similar chemical structure to other drugs of abuse, making it a useful tool in drug discovery research. However, the limitations of using 4'-Cl-PPP in laboratory experiments include its potential for abuse and its potential to cause harm to researchers.

Future Directions

Future research on 4'-Cl-PPP should focus on its potential as a drug of abuse and its effects on the brain and body. Studies should investigate the long-term effects of the drug on cardiovascular and thermoregulatory function, as well as its potential for addiction and withdrawal. Additionally, research should focus on developing new treatments for addiction to synthetic cathinones, including 4'-Cl-PPP.

Scientific Research Applications

4'-Cl-PPP has been the subject of scientific research due to its potential as a drug of abuse. Studies have investigated its effects on the central nervous system and its mechanism of action. The drug has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It has also been found to have an affinity for the dopamine transporter, similar to other drugs of abuse such as cocaine and amphetamines.

properties

IUPAC Name |

2-(4-chlorophenyl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKLTVNILDIDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(piperidin-1-yl)ethanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)

![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)

![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)